molecular formula C13H16N2 B183713 1-Anilinocyclohexanecarbonitrile CAS No. 64269-06-3

1-Anilinocyclohexanecarbonitrile

Cat. No. B183713
CAS RN: 64269-06-3
M. Wt: 200.28 g/mol
InChI Key: PLWMXJKEKOKJQU-UHFFFAOYSA-N
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Description

1-Anilinocyclohexanecarbonitrile is a biochemical used for proteomics research . It has a molecular formula of C13H16N2 and a molecular weight of 200.28 .


Molecular Structure Analysis

The molecular structure of 1-Anilinocyclohexanecarbonitrile consists of a cyclohexane ring attached to an aniline (NH2) group and a nitrile (CN) group . The molecular weight is 200.28 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-Anilinocyclohexanecarbonitrile has been utilized in the synthesis of spiro heterocyclic compounds. Soliman et al. (2010) demonstrated that reacting 1-Anilinocyclohexanecarbonitrile with various reagents leads to the formation of a range of spiro heterocycles, showcasing its versatility in organic synthesis (Soliman, Sultan, Abd Ellah, & El-Shafei, 2010).

Structural Studies and Conformational Analysis

In another study, Lorente et al. (1995) used 1-Anilinocyclohexanecarbonitrile derivatives for structural studies, providing insights into the stereochemical configurations and conformational preferences of cyclohexene structures (Lorente, Galán, Fonseca, & Sanz-Aparicio, 1995).

Conformational Switching and Radical Cyclization

Sulsky et al. (1999) explored the radical cyclization of 1-(2-bromophenylamino)cyclohexanecarbonitriles, leading to the formation of spiro[2H-indole-2-cyclohexan]-3(1H)-imines. This study highlights the compound's role in facilitating conformational switching and cyclization reactions (Sulsky, Gougoutas, Dimarco, & Biller, 1999).

Electrocatalytic Applications

In the field of electrochemistry, Talukdar et al. (2020) investigated rhenium(I) fac-tricarbonyl complexes containing pendent arylamine functionality, including aniline moieties, for their effectiveness as electrocatalysts in carbon dioxide reduction. This study showcases the potential application of aniline derivatives in advanced catalysis (Talukdar, Sinha Roy, Amatya, Sleeper, Le Maguerès, & Jurss, 2020).

Synthesis of Azaspirocycloalkane Derivatives

Mohamed, Moustafa, and El‐Remaily (2014) reported the synthesis of azaspirocycloalkane derivatives from 1-anilinocyclohexanecarboxamide, another derivative of 1-Anilinocyclohexanecarbonitrile. Their research contributes to the development of novel heterocyclic compounds (Mohamed, Moustafa, & El‐Remaily, 2014).

properties

IUPAC Name

1-anilinocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWMXJKEKOKJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302965
Record name 1-anilinocyclohexanecarbonitrile
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Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Anilinocyclohexanecarbonitrile

CAS RN

64269-06-3
Record name 64269-06-3
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Record name 1-anilinocyclohexanecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenylamino-cyclohexanecarbonitrile
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Synthesis routes and methods I

Procedure details

1.4 ml (15.3 mmol) of aniline are added to a solution of 1.3 ml (12.5 mmol) of cyclohexanone in 20 ml of acetic acid at 0° C. The solution is stirred for 10 minutes and 1.9 ml (14.2 mmol) of trimethylsilyl cyanide are added. The reaction medium is stirred overnight at room temperature. It is then gently poured into a solution of ice-cold ammonium hydroxide, while keeping the pH basic, and extracted with dichloromethane. The organic phases are collected and washed with water. They are dried over sodium sulfate. The residue is precipitated in dichloromethane and heptane. The solid is filtered and dried. 2.2 g of 1-phenylaminocyclohexanecarbonitrile are obtained in the form of whitish crystals. Yield=88%, m.p.=67-9° C.
Quantity
1.4 mL
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reactant
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1.3 mL
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20 mL
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1.9 mL
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reactant
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Synthesis routes and methods II

Procedure details

1.4 ml (15.3 mmol) of aniline (starting product 1) are added to a solution of 1.3 ml (12.5 mmol) of cyclohexanone (starting product 2) in 20 ml of acetic acid at 0° C. The solution is stirred for a time and 1.9 ml (14.2 mmol) of trimethylsilyl cyanide are added. The reaction medium is stirred for one night at room temperature. It is then poured gently into an ice-cold ammonium hydroxide solution until the pH is basic and extracted with dichloromethane. The organic phases are collected and washed with water. They are dried over sodium sulfate. The residue is precipitated in dichloromethane and heptane. The solid is filtered and dried. 2.2 g of 1-phenylaminocyclohexanecarbonitrile are obtained in the form of a whitish solid. M.p.=67-9° C., yield=88%.
Quantity
1.4 mL
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reactant
Reaction Step One
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0 (± 1) mol
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1.3 mL
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20 mL
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1.9 mL
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ice
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IA Jacobson - 1960 - books.google.com
INTRODUCTION This literature survey consists of references dealing with gaseous state thermal decomposition reactions of organic nitrogen and sulfur compounds. The reference …
Number of citations: 2 books.google.com

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